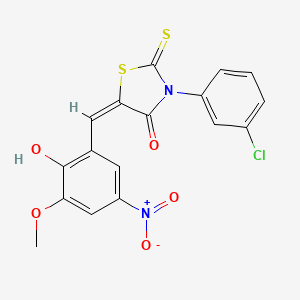![molecular formula C20H24N2O4 B4894344 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as MPMP, is a chemical compound that belongs to the category of piperazine derivatives. This compound has been studied for its potential use in various scientific research applications. We will also list future directions for further research on this compound.
作用機序
The mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves its selective antagonism of the 5-HT1A receptor. This receptor is located in various regions of the brain, including the hippocampus, cortex, and amygdala. When serotonin binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine blocks this signaling pathway, which could have implications for the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease anxiety-like behavior and increase exploratory behavior. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which could have implications for the treatment of depression.
実験室実験の利点と制限
One of the advantages of using 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selective antagonism of the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other serotonin receptors. However, one limitation of using 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for further research on 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One area of research could be to study the effects of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine on other serotonin receptors, to better understand its mechanism of action. Another area of research could be to study the effects of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in animal models of depression and anxiety disorders. Finally, researchers could investigate the potential use of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in combination with other drugs for the treatment of these disorders.
合成法
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenoxy)acetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. This synthesis method has been described in detail in a research article published by J. Med. Chem. in 2007.
科学的研究の応用
1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is in the field of neuroscience. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to act as a selective antagonist of the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to block the effects of serotonin on this receptor, which could have implications for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-9-7-16(8-10-17)21-11-13-22(14-12-21)20(23)15-26-19-6-4-3-5-18(19)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLPQBEROHOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4894289.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B4894311.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)
![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)